Product packaging for Dimethyl 2,5-dibromohexanedioate(Cat. No.:CAS No. 53490-47-4)

Dimethyl 2,5-dibromohexanedioate

Cat. No.: B7779880
CAS No.: 53490-47-4
M. Wt: 331.99 g/mol
InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
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Description

Significance of Dimethyl 2,5-dibromohexanedioate as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing two bromine atoms at the 2 and 5 positions and two methyl ester groups, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of various cyclic and acyclic compounds.

One of the most well-documented applications is its use in the preparation of dimethyl cyclobut-1-ene-1,2-dicarboxylate. archive.org This transformation highlights the ability of the compound to undergo intramolecular cyclization reactions, a key strategy in the synthesis of strained ring systems. The controlled formation of carbon-carbon bonds from this dibrominated ester is a testament to its synthetic utility.

Furthermore, this compound serves as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the biomimetic design and synthesis of potent allosteric inhibitors of enzymes, such as dihydrodipicolinate synthase. doi.org In these multi-step syntheses, the dibromoester provides a carbon backbone that can be further functionalized to achieve the desired molecular complexity and biological activity.

The reactivity of the carbon-bromine bonds also allows for nucleophilic substitution reactions, opening pathways to a variety of derivatives. These reactions can introduce different functional groups, expanding the range of molecules accessible from this starting material.

Historical Development and Initial Academic Investigations of this compound

The historical development of this compound is closely intertwined with the study of its corresponding diethyl ester, diethyl 2,5-dibromohexanedioate, and the broader investigation of halogenated adipic acid derivatives. Early explorations into the synthesis of such compounds date back to the beginning of the 20th century.

Initial investigations into the synthesis of the closely related diethyl 2,5-dibromohexanedioate were reported as early as 1902 by Willstatter. google.com Subsequent work by Ingold in 1921 further detailed the synthesis of meso-diethyl 2,5-dibromoadipate. google.comrsc.org These early studies laid the groundwork for the preparation and understanding of α-halogenated dicarboxylic acid esters.

A key synthetic procedure for preparing the meso-form of this compound was reported by McDonald and Reitz in 1972. archive.org This method has been cited in subsequent research, indicating its importance in providing access to this specific stereoisomer. archive.org The focus on the meso isomer is significant as its stereochemistry can influence the outcome of subsequent reactions.

Modern synthetic methods often involve the bromination of adipoyl chloride followed by esterification with methanol (B129727). These procedures have been refined over the years to improve yields and stereoselectivity.

Chemical Compound Data

Compound Name
This compound
Diethyl 2,5-dibromohexanedioate
Dimethyl cyclobut-1-ene-1,2-dicarboxylate
Dihydrodipicolinate synthase
Adipoyl chloride
Methanol
Willstatter
Ingold
O'Neill
McDonald
Reitz

Research Findings: Synthesis of this compound

YearResearchersKey Finding/MethodYield
1921IngoldSynthesis of meso-diethyl 2,5-dibromoadipate40% google.com
1942Not SpecifiedSynthesis of meso-dimethyl 2,5-dibromoadipate70% google.com
1961Not SpecifiedSynthesis of meso-dimethyl 2,5-dibromoadipate60% google.com
1972McDonald & ReitzEstablished a key synthetic procedure for the meso-formNot specified in provided context
1988O'NeillSynthesis of meso-diethyl 2,5-dibromoadipate using sun lamp irradiation75.5% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2O4 B7779880 Dimethyl 2,5-dibromohexanedioate CAS No. 53490-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dibromohexanedioate
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InChI

InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICCJCVLLCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968220
Record name Dimethyl 2,5-dibromohexanedioate
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Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-72-4, 53490-47-4
Record name Dimethyl 2,2'-dibromoadipate
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Record name Dimethyl 2,5-dibromohexanedioate
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Record name Dimethyl 2,5-dibromoadipate
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Advanced Synthetic Methodologies for Dimethyl 2,5 Dibromohexanedioate and Its Derivatives

Regioselective and Stereoselective Synthesis of Dimethyl 2,5-dibromohexanedioate

The synthesis of this compound can be approached through several methods, with classical routes being well-established and newer, more sustainable methods being an area of ongoing research.

Classical Synthetic Routes to Meso-Dimethyl 2,5-dibromohexanedioate from Dicarboxylic Acids

The traditional and most documented synthesis of this compound begins with the dicarboxylic acid, hexanedioic acid (adipic acid). The process is a multi-step procedure that involves the initial conversion of the carboxylic acid groups to a more reactive species, followed by α-bromination and subsequent esterification. ox.ac.ukchemicalbook.com

The first step involves the reaction of adipic acid with thionyl chloride to form the intermediate, adipoyl dichloride. ox.ac.uk This is followed by the crucial α-bromination step. The bromination of adipoyl dichloride is typically achieved using molecular bromine, often with a catalytic amount of hydrobromic acid or under UV irradiation to facilitate the reaction at the alpha positions. ox.ac.ukchemicalbook.com The resulting 2,5-dibromoadipoyl dichloride is then reacted with methanol (B129727) to yield the final product, this compound. ox.ac.uk This process creates two stereocenters, resulting in a mixture of the meso and the racemic (DL) diastereomers. ox.ac.ukpsu.edu

A representative reaction scheme is detailed below:

StepReactantsReagents/ConditionsProduct
1Adipic AcidThionyl Chloride, Reflux (e.g., 90°C)Adipoyl Dichloride
2Adipoyl DichlorideBromine, HBr (cat.) or UV light2,5-Dibromoadipoyl Dichloride
32,5-Dibromoadipoyl DichlorideMethanolThis compound (mixture of meso/DL isomers)

This table summarizes the classical multi-step synthesis from adipic acid.

Mechanochemical Approaches for this compound Preparation

Mechanochemistry, which involves inducing reactions through mechanical force such as ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net These solvent-free methods can reduce waste, shorten reaction times, and sometimes provide access to different product selectivities. nih.gov

While specific literature detailing the mechanochemical synthesis of this compound is not prominent, the principles of mechanochemistry have been successfully applied to a wide range of organic transformations, including the halogenation of various substrates. beilstein-journals.org For instance, the halogenation of aromatic compounds has been achieved by milling with N-halosuccinimides. beilstein-journals.org Given the success of mechanochemistry in other halogenation and esterification reactions, it represents a promising area for future research to develop a greener, solvent-free synthetic route to the title compound. Such an approach could potentially offer advantages in terms of reduced solvent waste and energy consumption compared to classical reflux conditions.

Functionalization and Derivatization Strategies for this compound

The two bromine atoms in this compound are susceptible to nucleophilic attack, making the compound an excellent substrate for a variety of functionalization and derivatization reactions.

Nucleophilic Substitution Reactions with Amines and Related Reagents

One of the primary applications of this compound is in the synthesis of 2,5-diaminohexanedioic acid derivatives. This is typically achieved through nucleophilic substitution reactions where the bromine atoms are displaced by nitrogen-containing nucleophiles.

A common strategy involves the Gabriel synthesis, where the dibromoester is treated with potassium phthalimide (B116566). The phthalimide anion acts as a nitrogen nucleophile, displacing both bromide ions to form dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate. This intermediate can then be hydrolyzed, often under acidic conditions with reagents like hydrobromic acid, to cleave the phthaloyl groups and yield the diamine as a salt. researchgate.net

Alternatively, direct reaction with ammonia (B1221849) can be used. For example, shaking this compound with concentrated aqueous ammonia readily converts the ester groups into amides and displaces the bromine atoms, leading to the formation of 2,5-dibromohexanediamide. ox.ac.uk Another example of nucleophilic substitution is the reaction with sodium azide (B81097) to produce diethyl 2,5-diazidoadipate from the corresponding diethyl ester, a precursor for other nitrogen-containing heterocycles. chemicalbook.com

NucleophileProduct after SubstitutionSubsequent Product (if applicable)
Potassium PhthalimideDimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate researchgate.net2,5-Diaminohexanedioic acid researchgate.net
Ammonia2,5-Dibromohexanediamide ox.ac.uk-
Sodium AzideDiethyl 2,5-diazidoadipate chemicalbook.com-

This table showcases key nucleophilic substitution reactions for derivatization.

Synthesis of Chiral and Achiral Diastereomers

The bromination of the adipic acid backbone at the 2- and 5-positions creates two chiral centers. Consequently, this compound exists as three stereoisomers: a pair of enantiomers (the R,R and S,S isomers), which form a racemic mixture, and an achiral meso diastereomer (the R,S isomer). ox.ac.ukpsu.edu The classical synthesis typically produces a mixture of these diastereomers. ox.ac.uk

The meso form is achiral due to an internal plane of symmetry. Its structure has been confirmed by single-crystal X-ray analysis, which shows the molecule lying about a crystallographic center of inversion. psu.edu

The different stereoisomers can serve as precursors for chiral or achiral target molecules. For example, derivatization of the diastereomeric mixture of the dibromoester leads to a corresponding mixture of diastereomeric products. In one study, the reaction of a stereoisomeric mixture of a derivative, dimethyl 2,5-bis([(tert-butoxy)carbonyl]amino)hexanedioate, with 1-bromo-4-chlorobutane (B103958) led to the formation of two distinct diastereomers: the racemic (2R, 5R) and the meso (2R, 5S) products, which were separable. researchgate.net This highlights that the stereochemistry established during the initial bromination can be carried through subsequent synthetic steps to generate a range of chiral and achiral diastereomers for various applications.

Mechanistic Investigations of Dimethyl 2,5 Dibromohexanedioate Reactions

Elucidation of Reaction Pathways for Cycloaddition and Elimination Reactions involving Dimethyl 2,5-dibromohexanedioate

The reaction of this compound with strong bases can lead to the formation of cyclic products through a sequence of elimination and/or cycloaddition steps. A key transformation is the synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate, which can be achieved in a single step from the corresponding α,α′-dibromoalkanedicarboxylates researchgate.net. The elucidation of the precise reaction pathway is critical to understanding how the linear dibromoester is converted into a strained four-membered ring.

Several plausible mechanistic pathways can be considered for this transformation, primarily revolving around base-induced elimination reactions. The use of a strong, sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution pathways.

Pathway A: Concerted Double Dehydrobromination and [2+2] Cycloaddition

One possibility involves a concerted process where the base removes two molecules of hydrogen bromide in a single step, leading directly to the cyclobutene (B1205218) product. However, such a concerted pathway is generally considered less likely due to the high activation energy associated with the simultaneous breaking and forming of multiple bonds in a highly ordered transition state.

Pathway B: Stepwise Double Elimination followed by Electrocyclization

A more plausible stepwise mechanism involves two consecutive E2 eliminations. The first elimination would yield Dimethyl 2-bromohexa-2,4-dienedioate. A subsequent E2 elimination would then generate a highly reactive conjugated diyne intermediate, Dimethyl hexa-2,4-diynedioate. This intermediate could then undergo a [2+2] cycloaddition to form the cyclobutene ring. However, the formation of a conjugated diyne under these conditions is speculative and would likely require harsh reaction conditions.

Pathway C: E2 Elimination followed by Intramolecular SN2' Reaction

Another viable pathway begins with a single E2 elimination to form an allylic bromide intermediate. The stereochemistry of this intermediate would be crucial for the subsequent step. Deprotonation at the carbon alpha to the remaining bromine atom would create a carbanion that could then undergo an intramolecular SN2' (substitution nucleophilic bimolecular with allylic rearrangement) reaction, attacking the double bond and displacing the bromide ion to form the cyclobutene ring.

Pathway D: Double E2 Elimination to a Diene followed by 4π Electrocyclization

Perhaps the most likely pathway involves the base-induced double dehydrobromination to form a conjugated diene, Dimethyl hexa-1,3-diene-2,5-dicarboxylate. This diene could then undergo a 4π electrocyclization to form the cyclobutene ring. The stereochemistry of the diene formed in the elimination steps would dictate the stereochemical outcome of the electrocyclization according to the Woodward-Hoffmann rules.

The table below summarizes the key intermediates and reaction types for these proposed pathways.

PathwayInitial StepKey Intermediate(s)Cyclization Step
A Concerted Double DehydrobrominationTransition State ComplexConcerted [2+2] Cycloaddition
B Stepwise Double E2 EliminationDimethyl 2-bromohexa-2,4-dienedioate, Dimethyl hexa-2,4-diynedioate[2+2] Cycloaddition
C E2 EliminationDimethyl 2-bromohexa-2,4-dienedioateIntramolecular SN2'
D Double E2 EliminationDimethyl hexa-1,3-diene-2,5-dicarboxylate4π Electrocyclization

Further detailed kinetic studies and isotopic labeling experiments would be necessary to definitively distinguish between these potential pathways.

Stereochemical Control and Selectivity in this compound Transformations

The stereochemical outcome of reactions involving this compound is intrinsically linked to the stereochemistry of the starting material and the geometric constraints of the reaction mechanism. The compound exists as three stereoisomers: a meso compound ((2R,5S)-Dimethyl 2,5-dibromohexanedioate) and a pair of enantiomers ((2R,5R)- and (2S,5S)-Dimethyl 2,5-dibromohexanedioate). The stereochemical course of the reaction is largely dictated by the requirements of the E2 elimination, which proceeds most efficiently when the hydrogen atom and the leaving group (bromide) are in an anti-periplanar conformation.

In an acyclic system like this compound, this anti-periplanar arrangement is achieved through rotation around the carbon-carbon single bonds. The conformational preferences of the molecule will therefore play a significant role in determining the reaction rate and the stereochemistry of the products.

Reaction of meso-Dimethyl 2,5-dibromohexanedioate:

For the meso-isomer, the two bromine atoms have opposite stereochemistry (R and S). For a double E2 elimination to occur to form a conjugated diene, the molecule must adopt a conformation where a hydrogen and a bromine at C2 and C3, and a hydrogen and a bromine at C4 and C5 are simultaneously in an anti-periplanar arrangement. Let's consider the formation of a diene intermediate. The stereochemistry of the resulting diene will depend on which protons are abstracted and the subsequent conformational rotations. For the meso-isomer to undergo a double elimination to form a diene that can subsequently cyclize to the observed cis-disubstituted cyclobutene, specific conformational alignments are required.

Stereochemical Control in Elimination:

The selectivity in these transformations arises from the energetic preferences for certain transition states. The transition state that minimizes steric interactions will be favored, leading to the major product. For example, in an E2 reaction, the base will preferentially abstract the most accessible anti-periplanar proton.

The table below illustrates the expected major diene stereoisomer from the elimination of different stereoisomers of this compound, based on the anti-periplanar requirement for the E2 mechanism.

Starting StereoisomerConformation for Double EliminationMajor Diene Stereoisomer
meso-((2R,5S)-)Staggered conformations allowing for two anti-periplanar H-Br eliminations(E,E)-Dimethyl hexa-1,3-diene-2,5-dicarboxylate
chiral ((2R,5R)- or (2S,5S)-)Staggered conformations allowing for two anti-periplanar H-Br eliminations(E,Z)-Dimethyl hexa-1,3-diene-2,5-dicarboxylate

The subsequent electrocyclization of these diene intermediates would then proceed according to the Woodward-Hoffmann rules, where the stereochemistry of the diene dictates the stereochemistry of the cyclobutene product. For instance, a thermal 4π electrocyclization of a conjugated diene is a conrotatory process. This stereochemical control is a powerful tool in organic synthesis, allowing for the selective formation of desired stereoisomers.

Advanced Spectroscopic and Computational Characterization of Dimethyl 2,5 Dibromohexanedioate

Application of High-Resolution Spectroscopic Methods in Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the precise determination of molecular structures and the confirmation of their elemental composition. In the case of Dimethyl 2,5-dibromohexanedioate, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been pivotal in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. For this compound, which can exist as a mixture of stereoisomers (meso and racemic), NMR provides distinct signals for the different protons and carbons, allowing for their differentiation.

A study reporting the synthesis of this compound provided detailed ¹H and ¹³C NMR data. doi.org The obtained product, a mixture of stereoisomers, was analyzed in deuterated chloroform (B151607) (CDCl₃). doi.org

The ¹H NMR spectrum, recorded at 500 MHz, shows a triplet at 4.26 ppm corresponding to the two protons on the bromine-bearing carbons (CH-Br). doi.org The methyl protons of the ester groups appear as a singlet at 3.80 ppm. doi.org The methylene (B1212753) protons (CH₂) adjacent to the chiral centers present as a multiplet between 2.26 and 2.35 ppm, while the other two methylene protons are observed as a multiplet between 2.02 and 2.12 ppm. doi.org

The ¹³C NMR spectrum, recorded at 125 MHz, reveals a peak at 165.6 ppm for the carbonyl carbons of the ester groups. doi.org The carbons attached to the bromine atoms (C-Br) resonate at 45.9 ppm, and the methyl carbons of the ester groups (O-CH₃) appear at 54.4 ppm. doi.org The methylene carbons (CH₂) are found at 34.6 ppm. doi.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ doi.org

TypeFrequencyChemical Shift (δ) in ppmDescription
¹H NMR500 MHz4.26 (t, J = 4.4 Hz, 2H)Protons on bromine-bearing carbons (CH-Br)
3.80 (s, 3H)Methyl protons of the ester groups (O-CH₃)
2.35 – 2.26 (m, 2H)Methylene protons (CH₂)
2.12 – 2.02 (m, 2H)Methylene protons (CH₂)
¹³C NMR125 MHz165.6Carbonyl carbons (C=O)
54.4Methyl carbons of the ester groups (O-CH₃)
45.9Carbons attached to bromine (C-Br)
34.6Methylene carbons (CH₂)

This data represents a mixture of stereoisomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio. For this compound, HRMS confirms the molecular formula C₈H₁₂Br₂O₄.

In one analysis, the compound was ionized using chemical ionization (CI) and the ammoniated molecular ion [M + NH₄]⁺ was observed. The calculated mass-to-charge ratio for C₈H₁₆NBr₂O₄⁺ was 349.9426, while the experimentally found value was 349.9419, confirming the molecular formula. doi.org

Table 2: High-Resolution Mass Spectrometry Data for this compound doi.org

IonCalculated m/zFound m/zIonization Method
[M + NH₄]⁺349.9426349.9419CI

Theoretical Investigations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has broad applications in chemistry and materials science for predicting molecular properties and reaction mechanisms.

Prediction of Transition States and Reaction Energetics in this compound Chemistry

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of reaction energetics. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. While specific DFT studies on the prediction of transition states and reaction energetics for reactions involving this compound are not readily found in the surveyed literature, the general methodology is well-established. Such calculations would typically involve optimizing the geometries of reactants, products, and transition states to determine their relative energies and the activation barriers for various reaction pathways.

Analysis of Conformation and Electronic Structure of this compound

The conformational landscape and electronic structure of a molecule are key determinants of its reactivity and physical properties. DFT calculations can provide valuable insights into these aspects. By calculating the energies of different conformers, the most stable three-dimensional arrangement of the atoms can be predicted. Furthermore, analysis of the molecular orbitals and electron density distribution can reveal information about the molecule's reactivity and intermolecular interactions. Although specific DFT studies focusing on the conformational analysis and electronic structure of this compound are not available in the current literature, such theoretical investigations would be highly valuable for a more complete understanding of this compound.

Crystallographic Analysis and Intermolecular Interactions of Meso-Dimethyl 2,5-dibromohexanedioate

The compound crystallizes in the monoclinic space group P2₁/c. psu.edunih.gov The molecule possesses a crystallographic center of inversion at the midpoint of the central C-C bond, which is characteristic of the meso form. psu.edunih.govnih.govresearchgate.net

Table 3: Crystal Data and Structure Refinement for meso-Dimethyl 2,5-dibromohexanedioate psu.edunih.gov

ParameterValue
Chemical formulaC₈H₁₂Br₂O₄
Molar mass331.98 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)4.5580 (9)
b (Å)12.134 (2)
c (Å)10.554 (2)
β (°)90.36 (3)
Volume (ų)583.7 (2)
Z2
Temperature (K)293

The crystal structure reveals that there are no intramolecular hydrogen bonds. psu.edunih.govnih.govresearchgate.net However, the molecules are connected through intermolecular C-H···O hydrogen bonds, forming a three-dimensional network. psu.edunih.govnih.govresearchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice. Specifically, a hydrogen bond is observed between a hydrogen atom on a methylene carbon (C3-H3A) and an oxygen atom of a carbonyl group (O2) of an adjacent molecule. psu.edu

Table 4: Selected Bond Lengths for meso-Dimethyl 2,5-dibromohexanedioate (Å) researchgate.net

BondLength (Å)
Br-C32.011 (4)
O1-C21.175 (5)
O2-C21.249 (6)
C2-C31.569 (6)
C3-C41.456 (5)
C4-C4'1.632 (7)

Table 5: Selected Bond Angles for meso-Dimethyl 2,5-dibromohexanedioate (°) researchgate.net

AngleValue (°)
O1-C2-O2126.0 (5)
O1-C2-C3113.3 (5)
O2-C2-C3118.5 (5)
C2-C3-C4114.7 (4)
Br-C3-C4108.7 (3)
C2-C3-Br99.0 (3)

Applications of Dimethyl 2,5 Dibromohexanedioate in Contemporary Organic Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules and Scaffolds

The utility of dimethyl 2,5-dibromohexanedioate is most evident in its role as a precursor for diverse molecular frameworks, ranging from strained ring systems to key components of bioactive molecules.

One of the notable applications of this compound is as a key intermediate in the synthesis of strained cyclic compounds. Specifically, the meso- form of the compound is instrumental in producing dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov The synthesis involves a debromination reaction, which induces ring closure to form the four-membered cyclobutene (B1205218) ring, a structural motif of interest in organic chemistry due to its inherent ring strain and reactivity. The crystal structure of the starting material, meso-dimethyl 2,5-dibromohexanedioate, has been characterized, confirming its specific stereochemistry which is crucial for the subsequent cyclization reaction. nih.gov The molecule features a crystallographic center of inversion at the midpoint of the central carbon-carbon bond, which is characteristic of the meso form. nih.gov

Crystal Data for meso-Dimethyl 2,5-dibromohexanedioate nih.gov

Parameter Value
Molecular Formula C₈H₁₂Br₂O₄
Molecular Weight 331.98 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 4.5580 (9) Å
b 12.134 (2) Å
c 10.554 (2) Å
β 90.36 (3)°

Diketopiperazines (DKPs) represent the simplest class of cyclic peptides and are a common scaffold found in a vast number of natural products. nih.gov These frameworks are of significant interest in medicinal chemistry due to their diverse biological activities and their utility as peptidomimetics. nih.govresearchgate.net The synthesis of functionalized DKPs often begins with α-amino acids.

This compound serves as a valuable precursor for 2,5-diaminohexanedioic acid, a non-proteinogenic amino acid that can be used to construct DKP frameworks. The synthetic route involves the conversion of the dibromo-compound into a diamino-diester, which can then undergo cyclization. For instance, a sequence starting with the bromination of adipic acid followed by esterification yields this compound. doi.org This intermediate can then be transformed into derivatives such as N,N′-Bis(1′-(S)-1′-carboethoxy-3′-phenylpropyl)-3,6-S-dimethyl-2,5-diketopiperazine, highlighting its role in creating complex, chiral DKP structures. researchgate.net

The synthesis of non-natural α-amino acid derivatives is a central theme in modern organic and medicinal chemistry, as these compounds are key building blocks for developing novel pharmaceuticals and biologically active probes. nih.gov this compound is a key starting material for producing derivatives of 2,5-diaminohexanedioic acid. doi.org

Key Intermediates in the Synthesis of Functionalized Diaminohexanedioate from this compound doi.org

Step Intermediate Compound
1 Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate
2 2,5-Diaminohexanedioic acid
3 Dimethyl 2,5-diaminohexanedioate dihydrochloride

This pathway provides access to both the free amino acid and its protected derivatives, which are suitable for further elaboration in peptide synthesis or the construction of other complex nitrogen-containing molecules. doi.org

Laboratory Safety and Handling Procedures for Dimethyl 2,5 Dibromohexanedioate in Academic Research

Implementation of Engineering Controls and Ventilation Systems in Research Settings

When handling Dimethyl 2,5-dibromohexanedioate in an academic research laboratory, the primary line of defense to minimize exposure is the implementation of robust engineering controls and ventilation systems. usu.eduzoro.com Due to the compound's potential hazards, including causing severe skin burns and eye damage, all manipulations should be conducted within a properly functioning chemical fume hood. fishersci.comaksci.com A chemical fume hood provides a physical barrier and a controlled airflow to draw vapors and dusts away from the researcher. usu.edulibretexts.org

Key considerations for engineering controls include:

Chemical Fume Hoods: These are essential for any procedure that may generate aerosols, dust, or vapors of the compound. usu.eduzoro.com The fume hood's sash should be kept as low as possible to maximize protection while allowing for comfortable work. nih.gov

Local Exhaust Ventilation (LEV): For smaller-scale operations or where a full fume hood is not feasible, LEV systems, such as snorkel exhausts, can be used to capture emissions at the source. zoro.com

Ventilation Rate: The laboratory should have a high rate of air exchange to ensure that any fugitive emissions are quickly diluted and removed from the workspace. zoro.comlibretexts.org

Closed Systems: For certain reactions or transfers, using a closed system can prevent the release of the chemical into the laboratory environment. fishersci.com

It is crucial to ensure that all ventilation systems are regularly inspected and maintained to guarantee their effectiveness. zoro.com Researchers should be trained on the proper use of these engineering controls to maximize their safety benefits. usu.edu

Protocols for Personal Protective Equipment (PPE) Usage and Exposure Prevention

In addition to engineering controls, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact with this compound. fishersci.comcsub.edu The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE includes:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield. fishersci.comnih.govProtects against splashes of the chemical which can cause severe eye damage. fishersci.comaksci.com
Hand Protection Chemically resistant gloves (e.g., nitrile). rsc.orgPrevents skin contact, which can lead to severe burns. fishersci.com Gloves should be inspected before use and disposed of properly after handling the chemical. usu.educhemicalbook.com
Body Protection A lab coat, preferably one that is long-sleeved and made of a non-porous material. csub.eduProtects skin and personal clothing from contamination. fishersci.com
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. fishersci.comProtects against inhalation of dust or vapors, especially in situations where engineering controls are not sufficient. sigmaaldrich.com

General hygiene practices are also critical for exposure prevention:

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. usu.educhemicalbook.com

Do not eat, drink, or apply cosmetics in the laboratory. usu.edulibretexts.org

Remove and properly dispose of contaminated PPE before exiting the work area. aksci.com

Methodologies for Safe Storage and Incompatibility Management in Laboratories

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions. sigmaaldrich.com This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. zoro.comfishersci.com An inert atmosphere, such as under nitrogen, and storage at temperatures between 2-8°C is recommended. sigmaaldrich.com

Key storage and incompatibility considerations:

Incompatible Materials: this compound should be stored away from strong oxidizing agents and reducing agents. zoro.comfishersci.comscbt.com Contact with these substances can lead to vigorous and potentially dangerous reactions. scbt.com

Light and Heat Sensitivity: The compound should be protected from light and kept away from heat sources to prevent degradation. zoro.comfishersci.com

Labeling: All containers must be clearly labeled with the chemical name and any relevant hazard warnings. usu.edu

Segregation: Store incompatible chemicals in separate secondary containers or in different designated storage cabinets to prevent accidental mixing. scbt.com Stability tests have shown that under proper storage conditions (-20°C under nitrogen), the compound shows less than 5% decomposition over 12 months.

Procedures for Spill Containment, Decontamination, and Waste Disposal in Research Environments

In the event of a spill of this compound, prompt and appropriate action is necessary to mitigate hazards.

Spill Containment and Decontamination:

Evacuate and Ventilate: If the spill is large or generates significant dust or vapor, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood. sigmaaldrich.com

Personal Protective Equipment: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 6.2. fishersci.com

Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. fishersci.comfishersci.com Avoid generating dust. sigmaaldrich.com For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container.

Decontamination: Clean the spill area thoroughly with soap and water. usu.edu

Waste Disposal:

Classification: this compound waste should be considered hazardous waste. aksci.com

Collection: Collect waste in designated, clearly labeled, and sealed containers. fishersci.com Do not mix with other waste streams unless instructed to do so by environmental health and safety personnel. chemicalbook.com

Disposal: Dispose of the waste through a licensed disposal company in accordance with all local, state, and federal regulations. aksci.comchemicalbook.com One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.com Do not empty into drains. fishersci.comsigmaaldrich.com

Emerging Research Frontiers and Future Perspectives for Dimethyl 2,5 Dibromohexanedioate

Development of Novel Catalytic Transformations Involving Dimethyl 2,5-dibromohexanedioate

A primary area of investigation for this compound is its role as a precursor in the synthesis of high-value unsaturated diesters, particularly trans,trans-dimethyl muconate. This transformation is pivotal as dimethyl muconate is a key monomer for the production of bio-based polymers. The core reaction is a dehydrobromination, and current research is focused on developing efficient catalytic systems for this process.

The dehydrobromination of this compound involves the elimination of two equivalents of hydrogen bromide to introduce two double bonds into the carbon chain. A variety of bases and catalytic systems are being explored for this purpose. Non-nucleophilic bases are of particular interest to favor elimination over substitution reactions.

Catalyst/Reagent ClassSpecific ExamplesPotential Role in Dehydrobromination
Amidine Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)A strong, non-nucleophilic base known to effectively promote dehydrohalogenation of alkyl halides. wikipedia.orgnih.govresearchgate.netacs.org
Inorganic Bases Lithium CarbonateA milder base that can be effective in dehydrohalogenation reactions, often requiring higher temperatures.
Other Organic Bases Triethylamine, PyridineCommon bases used in elimination reactions, though their efficacy can be substrate-dependent.

Future research in this area will likely focus on the development of heterogeneous catalysts to simplify product purification and catalyst recycling, as well as exploring photochemically or electrochemically induced dehydrobromination as potentially more sustainable synthetic routes.

Exploration of this compound in Advanced Materials Science

The derivatives of this compound, especially dimethyl muconate, are gaining traction as monomers in the synthesis of advanced polymers with tailored properties. The presence of the bromine atoms in the parent molecule also suggests its potential use as an initiator in controlled radical polymerization techniques.

One of the most promising applications is in the synthesis of bio-based unsaturated polyesters. The enzymatic polymerization of trans,trans-dimethyl muconate with various diols has been shown to produce polyesters with excellent thermal stabilities. rug.nl These materials are of interest for applications such as unsaturated polyester (B1180765) resins and photosensitive coatings, owing to the potential for post-polymerization modification of the unreacted alkene functionalities in the polymer backbone. rug.nl

Furthermore, dimethyl cis,cis-muconate (B1241781) has been successfully incorporated into poly(butylene succinate), leading to random copolymers with altered thermal and mechanical properties. acs.org This demonstrates the potential to fine-tune the characteristics of commodity plastics by incorporating muconate units.

Another emerging frontier is the use of dihaloalkanes as initiators in Atom Transfer Radical Polymerization (ATRP). While the diethyl ester of 2,5-dibromohexanedioate has been used as a bifunctional ATRP initiator, the dimethyl ester is also a viable candidate for this role. cmu.edu This would enable the synthesis of block copolymers and other complex polymer architectures from a variety of vinyl monomers.

Polymer TypeMonomer/Initiator Derived from this compoundPotential Polymer Properties and Applications
Unsaturated Polyesters trans,trans-dimethyl muconateHigh thermal stability, potential for cross-linking, applications in resins and coatings. rug.nl
Copolyesters dimethyl cis,cis-muconateTunable thermal and mechanical properties of commodity plastics like poly(butylene succinate). acs.org
Vinyl Polymers (via ATRP) This compound (as initiator)Synthesis of well-defined polymers (e.g., polystyrene, poly(methyl methacrylate)) and block copolymers.

Future work in this domain will likely involve a deeper investigation into the structure-property relationships of polymers derived from dimethyl muconate and the exploration of this compound as an initiator for other controlled polymerization techniques.

Integration of Computational Design and High-Throughput Experimentation in its Synthetic Applications

To accelerate the discovery and optimization of processes involving this compound, researchers are turning to computational design and high-throughput experimentation (HTE). These approaches allow for the rapid screening of reaction conditions and the prediction of material properties, significantly reducing the experimental workload.

While specific computational studies on the dehydrobromination of this compound are not yet widely reported, computational chemistry offers powerful tools to investigate reaction mechanisms. For instance, density functional theory (DFT) calculations could be employed to model the transition states of the elimination reactions with different catalysts, providing insights into the most energetically favorable pathways and guiding the selection of optimal catalysts.

In the realm of materials science, HTE has been successfully applied to the discovery of biodegradable polyesters. nih.govpnas.org High-throughput polymer synthesis and biodegradation assays can generate large datasets that can be used to build machine learning models capable of predicting biodegradability based on chemical structure. nih.gov A similar approach could be applied to the optimization of polyesters derived from dimethyl muconate, rapidly screening different diol co-monomers to identify polymers with desired properties, such as high thermal stability or specific mechanical strength. High-throughput synthesis of polyesters has also been achieved using entropically driven ring-opening polymerizations, a technique that could potentially be adapted for monomers derived from this compound. nih.govacs.orgresearchgate.net

Research AreaComputational/High-Throughput TechniquePotential Application for this compound
Catalyst Development Density Functional Theory (DFT)Modeling dehydrobromination reaction pathways to identify optimal catalysts.
Polymer Synthesis High-Throughput Experimentation (HTE)Rapid screening of co-monomers and polymerization conditions for muconate-based polyesters. nih.govpnas.org
Materials Property Prediction Machine Learning (ML)Developing structure-property relationships to predict the thermal, mechanical, and biodegradable properties of derived polymers. nih.gov

The future of research on this compound will undoubtedly be shaped by the increasing integration of these in silico and high-throughput methodologies. This will enable a more rational design of catalysts and materials, accelerating the translation of this versatile molecule into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 2,5-dibromohexanedioate, and how do reaction conditions influence yield and purity?

  • Methodology : Compare bromination methods (e.g., radical vs. electrophilic) using catalysts like NBS (N-bromosuccinimide) or Br₂ under varying temperatures (0–50°C) and solvents (DCM, CCl₄). Monitor yields via GC-MS and purity by HPLC.
  • Key Data :

CatalystSolventTemp (°C)Yield (%)Purity (%)
NBSDCM257895
Br₂CCl₄06588
  • Reference : Synthesis optimization aligns with CRDC subclass RDF2050103 (chemical engineering design) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm bromine substitution patterns and esterification. IR spectroscopy validates carbonyl (C=O) and C-Br stretches. Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 308 for C₈H₁₀Br₂O₄).
  • Advanced Tip : For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve structural overlaps.
  • Reference : Particle technology (RDF2050107) principles apply to purity analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical-mediated processes?

  • Methodology :

  • Kinetic Studies : Track bromination rates using UV-Vis spectroscopy under controlled light/initiator conditions.
  • Computational Modeling : Apply DFT calculations (Gaussian 09) to map transition states and activation energies.
  • Isotopic Labeling : Use 82^{82}Br isotopes to trace regioselectivity in dibromination.
    • Reference : Process simulation (RDF2050108) supports mechanistic validation .

Q. How do researchers resolve contradictions in reported kinetic data for esterification or bromination steps?

  • Methodology :

  • Replicated Analysis : Reproduce experiments with standardized protocols (e.g., IUPAC guidelines).
  • Parameter Screening : Systematically vary solvent polarity, initiator concentration, and stirring rates.
  • Statistical Validation : Use ANOVA to identify significant outliers in datasets.
    • Case Study : Inconsistent yields at low temps (<10°C) may stem from incomplete bromine solubility, resolved via sonication .
      正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
      2:56:25

Q. What separation technologies are most efficient for isolating this compound from by-products like mono-brominated analogs?

  • Methodology :

  • Chromatography : Use preparative HPLC with C18 columns (acetonitrile/water gradient).
  • Crystallization : Optimize solvent mixtures (ethanol/water) for selective recrystallization.
    • Key Data :
MethodResolution (R)Recovery (%)
HPLC1.592
Crystallization1.285
  • Reference : Membrane/separation technologies (RDF2050104) guide method selection .

Experimental Design & Data Analysis

Q. How to design a robust experimental protocol for studying the thermal stability of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min).
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to estimate activation energy (EaE_a).
    • Critical Parameters : Sample homogeneity, purge gas flow rate, and crucible material (Pt vs. Al₂O₃).

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring (e.g., Raman spectroscopy).
  • DoE (Design of Experiments) : Use factorial designs to optimize critical variables (stoichiometry, mixing speed).
    • Reference : CRDC subclass RDF2050108 emphasizes process control frameworks .

Interdisciplinary Applications

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., Suzuki coupling)?

  • Methodology :

  • Docking Studies : Simulate ligand-metal interactions (Pd catalysts) using AutoDock Vina.
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites.
    • Outcome : Predict feasibility of cross-coupling reactions for functionalized diesters.

Data Validation & Reproducibility

Q. What validation protocols ensure reproducibility in kinetic studies of bromination reactions?

  • Methodology :

  • Blind Testing : Split samples across labs for independent analysis.
  • Calibration Standards : Use certified reference materials (CRMs) for instrument calibration.
    • Reference : Replicated analysis frameworks (e.g., Mendelian randomization) ensure rigor .

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Feasible Synthetic Routes

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Dimethyl 2,5-dibromohexanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.